3-Isopropyl-3-methyl-azetidine

描述

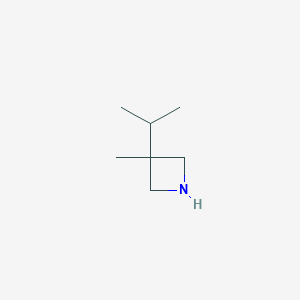

Structure

3D Structure

属性

CAS 编号 |

1507658-30-1 |

|---|---|

分子式 |

C7H15N |

分子量 |

113.2 g/mol |

IUPAC 名称 |

3-methyl-3-propan-2-ylazetidine |

InChI |

InChI=1S/C7H15N/c1-6(2)7(3)4-8-5-7/h6,8H,4-5H2,1-3H3 |

InChI 键 |

IMOVOKLNORIVJL-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CNC1)C |

规范 SMILES |

CC(C)C1(CNC1)C |

产品来源 |

United States |

Reactivity and Chemical Transformations of 3 Isopropyl 3 Methyl Azetidine and Substituted Azetidines

Ring-Opening Reactions of Azetidines

The considerable ring strain in azetidines makes them prone to ring-opening reactions, which can proceed through several pathways to generate a variety of acyclic and larger heterocyclic structures. nih.govrsc.org These reactions are often initiated by the activation of the azetidine (B1206935) ring, for instance, through protonation or Lewis acid catalysis, which enhances the electrophilicity of the ring carbons. magtech.com.cn

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a major class of reactions for azetidines, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. magtech.com.cnresearchgate.net The regioselectivity of this attack is influenced by both electronic and steric factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn

In unsymmetrical azetidines, the position of attack is dictated by the nature of the substituents on the ring. For instance, in the presence of an electron-withdrawing group, the nucleophile will preferentially attack the carbon atom that can better stabilize the resulting negative charge. Conversely, sterically bulky nucleophiles favor attack at the less substituted position. magtech.com.cn The reactivity of the azetidine ring towards nucleophilic attack can be enhanced by converting the nitrogen atom into a quaternary ammonium (B1175870) salt, which increases the ring strain and makes the ring carbons more electrophilic. magtech.com.cn

Recent studies have shown that ring-opening of azetidines can be triggered by various nucleophiles, including sulfur and oxygen nucleophiles. beilstein-journals.org Furthermore, intramolecular nucleophilic ring-opening has been observed, where a pendant nucleophilic group within the same molecule attacks the azetidine ring, leading to the formation of larger heterocyclic systems. nih.gov

| Azetidine Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| N-Substituted Azetidines | Pendant Amide Group (intramolecular) | Ring-opened decomposition product | nih.gov |

| 3-Phenylazetidinols | Electron-deficient Ketones/Boronic Acids | Dioxolanes and 3-amino-1,2-diols | beilstein-journals.org |

| Unsymmetric Azetidines | Various Nucleophiles | Regioselective ring-opened products | magtech.com.cn |

Ring Expansion Reactions to Larger Heterocyclic Systems

Ring expansion reactions of azetidines provide a valuable route to larger and more complex nitrogen-containing heterocycles, such as pyrrolidines and piperidines. scispace.comnih.gov These transformations often involve the cleavage of a C-C or C-N bond within the azetidine ring, followed by the incorporation of one or more atoms to form a larger ring.

One notable example is the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes to yield highly substituted methylene azetidines. scispace.comnih.gov This reaction proceeds through a proposed ylide-type mechanism, where the strain of the bicyclic methylene aziridine (B145994) facilitates a ring-opening/ring-closing cascade. scispace.com Another strategy involves the rhodium-catalyzed domino conjugate addition/inert-bond activation of 2-(azetidin-3-ylidene)acetates with arylboronic acids, leading to the formation of 4-phenyl-4,5-dihydropyrrole-3-carboxylate derivatives. thieme-connect.de

Furthermore, the rearrangement of aziridines can lead to the formation of azetidines. For instance, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) results in the formation of 3-methoxyazetidines via an aziridine intermediate. researchgate.net

| Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Methylene Aziridines | Rhodium-bound Carbenes | Methylene Azetidines | scispace.comnih.gov |

| 2-(Azetidin-3-ylidene)acetates | Arylboronic Acids/Rhodium Catalyst | 4,5-Dihydropyrrole Derivatives | thieme-connect.de |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | Sodium Borohydride | 3-Methoxyazetidines (via aziridine intermediate) | researchgate.net |

Influence of 3-Isopropyl and 3-Methyl Substituents on Ring-Opening Pathways

The presence of substituents at the 3-position of the azetidine ring, such as isopropyl and methyl groups, can significantly influence the regioselectivity and rate of ring-opening reactions. These substituents exert both steric and electronic effects that can direct the approach of a nucleophile and stabilize or destabilize reaction intermediates.

Sterically, the bulky isopropyl group at the 3-position would be expected to hinder nucleophilic attack at the adjacent C2 and C4 positions. Consequently, in a nucleophilic ring-opening reaction of 3-isopropyl-3-methyl-azetidine, the nucleophile would preferentially attack the less sterically encumbered carbon atom.

Electronically, alkyl groups like isopropyl and methyl are weakly electron-donating. This electronic effect can influence the stability of any charged intermediates formed during the ring-opening process. While specific studies on the ring-opening of this compound are not extensively detailed in the provided search results, the general principles of substituent effects on azetidine reactivity suggest that these groups play a crucial role in determining the outcome of such reactions. For example, in the synthesis of azetidines, the substitution pattern is a key factor in directing the course of cyclization reactions. organic-chemistry.org

Functional Group Interconversions on the Azetidine Ring

In addition to ring-opening reactions, the azetidine ring can undergo various functional group interconversions, allowing for the synthesis of a diverse range of substituted azetidines. These reactions can modify the substituents on the ring without cleaving the four-membered heterocycle.

Oxidation and Reduction Transformations

The azetidine ring itself is relatively stable to common oxidizing and reducing agents, allowing for selective transformations of functional groups attached to the ring. For instance, a hydroxyl group on a substituted azetidine can be oxidized to a ketone without affecting the integrity of the azetidine ring. researchgate.net Similarly, reducible functional groups, such as esters or amides, attached to the azetidine scaffold can be selectively reduced.

The reduction of β-lactams (azetidin-2-ones) is a well-established method for the synthesis of azetidines. magtech.com.cnnih.gov Various reducing agents can be employed for this transformation, providing access to a wide array of substituted azetidines.

Halogenation and Nitro-Substitution Reactions

Direct halogenation or nitro-substitution on the azetidine ring can be challenging due to the strained nature of the ring. However, functionalized azetidines can be prepared through cyclization reactions of precursors already containing these functional groups. For example, N-tosyl-3-halo-3-butenylamines can undergo Ullmann-type coupling to afford 2-alkylideneazetidines. organic-chemistry.org

A modular approach for the synthesis of 3-azetidines involves the halogenation of titanacyclobutanes, which are then reacted with primary amines. This strategy allows for the construction of azetidines featuring all-carbon quaternary centers. nih.gov While direct nitro-substitution on a pre-formed azetidine ring is not commonly reported, azetidines bearing nitro groups can potentially be synthesized from nitro-containing precursors. The reactivity of the azetidine ring is a central theme in its chemistry, driven by the inherent ring strain. rsc.org

Reactions Involving C-H Activation and Functionalization

Direct functionalization of unactivated C(sp³)–H bonds on an azetidine ring is a powerful strategy for elaborating its structure without requiring pre-installed functional groups. nih.govrsc.org Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving this transformation. These reactions often rely on a directing group to guide the catalyst to a specific C–H bond, typically at the γ-position relative to the directing group, which corresponds to the C2 or C4 position of the azetidine ring. researchgate.netorganic-chemistry.org

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds is a notable method for synthesizing azetidine rings from acyclic precursors, highlighting the feasibility of activating these otherwise inert bonds. organic-chemistry.org More relevant to the functionalization of a pre-formed ring, studies have shown that directing groups can facilitate the arylation of C(sp³)–H bonds. For instance, picolinamide-directed C–H arylation has been successfully applied to complex molecules, where in some cases, intramolecular C–H amination leads to the formation of an azetidine ring as a side product. acs.orgnih.govnih.gov This demonstrates the competition between intermolecular C–C bond formation and intramolecular C–N bond formation at the activated C–H site.

A key palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines involves a reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org This process is promoted by an oxidant and an additive, leading to the formation of the azetidine ring. rsc.org While this method builds the ring, the underlying principle of activating a γ-C(sp³)–H bond is applicable to the functionalization of an existing azetidine scaffold.

Rhodium catalysis has also been employed for C–H activation involving azetidines. A rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids proceeds through a domino conjugate addition followed by an N-directed α-C(sp³)–H activation. nih.govthieme-connect.de This reaction transforms the azetidine into a 4,5-dihydropyrrole derivative, showcasing a sophisticated transformation initiated by C–H activation. nih.gov

| Reaction Type | Catalyst/Reagents | Substrate Type | Functionalized Position | Outcome | Reference(s) |

| Intramolecular C–H Amination | Pd(OAc)₂ / Picolinamide (PA) | Aliphatic Amines | γ-C(sp³)–H | Azetidine Ring Formation | organic-chemistry.org |

| C–H Arylation / Azetidination | Pd(OAc)₂ / CuBr₂ / CsOAc | Triterpenoid Picolinamides | C(sp³)–H (C16/C22) | Arylation or Azetidination | nih.gov |

| Ring Expansion | Rh(I) catalyst / Aryl boronic acid | 2-(Azetidin-3-ylidene) acetates | α-C(sp³)–H | 4,5-Dihydropyrrole formation | nih.gov |

Reactivity at the Azetidine Nitrogen Atom (N-Functionalization)

The nitrogen atom of the azetidine ring is a primary site for chemical modification, allowing for the introduction of a wide array of substituents. Common N-functionalization reactions include N-arylation and N-alkylation, which are crucial for modulating the physicochemical and pharmacological properties of azetidine-containing molecules.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for forming C–N bonds between the azetidine nitrogen and aryl or heteroaryl halides. thieme-connect.comresearchgate.net This cross-coupling reaction is tolerant of various functional groups and provides reliable access to a diverse range of N-aryl azetidines. thieme-connect.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Studies have demonstrated that a wide range of aryl and heteroaryl bromides can be successfully coupled with the parent azetidine without cleavage of the strained four-membered ring. thieme-connect.com Copper-catalyzed N-arylation represents an alternative and complementary approach. organic-chemistry.orgnih.gov

N-Alkylation: The azetidine nitrogen can be readily alkylated using various methods. nih.gov Direct alkylation with alkyl halides is a straightforward approach. Reductive amination, involving the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent, is another robust method for installing alkyl groups. nih.gov Selective alkylation at a substituent nitrogen atom, for example on an aminoethyl group attached to the azetidine nitrogen, can also be achieved, leading to more complex polydentate ligands. rsc.org The synthesis of N-unsubstituted azetidines is valuable as it allows for rapid derivatization through these robust N-alkylation methods. nih.gov

| N-Functionalization Method | Catalyst/Reagents | Electrophile | Product Type | Key Features | Reference(s) |

| Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP / NaOt-Bu | Aryl Bromides | N-Aryl Azetidines | Broad scope, good yields, ring integrity maintained. | thieme-connect.com |

| SNAr Reaction | Base (e.g., K₂CO₃) | Electron-deficient Aryl Fluorides | N-Aryl Azetidines | Suitable for activated aryl systems. | researchgate.netrsc.org |

| Direct Alkylation | Alkyl Halide / Base | Alkyl Halides | N-Alkyl Azetidines | Standard method for secondary amine alkylation. | nih.gov |

| Reductive Amination | Aldehyde or Ketone / Reducing Agent (e.g., NaBH(OAc)₃) | Aldehydes, Ketones | N-Alkyl Azetidines | High efficiency for diverse alkyl group introduction. | nih.gov |

Stereoselective Functionalization of Azetidines

Introducing stereocenters into the azetidine framework in a controlled manner is critical for developing chiral drugs and probes. Stereoselective functionalization can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or by modifying enantiomerically pure azetidine precursors. acs.orgresearchgate.net

One powerful approach involves the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. rsc.org The coordination of borane (B79455) to the azetidine nitrogen directs the deprotonation and subsequent alkylation to occur with high diastereoselectivity. rsc.orgnih.gov This method allows for the synthesis of N-alkyl-2,2-disubstituted azetidines. nih.gov

The asymmetric functionalization of azetidines can also be achieved through lithiation. Studies on enantiomerically enriched N-alkyl 2-oxazolinylazetidines show that they undergo exclusive α-lithiation. nih.govuniba.it The resulting lithiated intermediate, while chemically stable, can be configurationally labile, but trapping with an electrophile can proceed with high stereoselectivity, leading to enantioenriched N-alkyl-2,2-disubstituted azetidines. nih.govuniba.it

Catalytic enantioselective methods are also prominent. The copper-catalyzed boryl allylation of azetines (unsaturated precursors to azetidines) allows for the highly enantioselective synthesis of chiral 2,3-disubstituted azetidines, installing two new stereogenic centers simultaneously. acs.org Furthermore, enantioselective ring-opening of meso-azetidines using chiral hydrogen-bond donor catalysts provides a route to densely functionalized, enantioenriched acyclic products, which are versatile chiral building blocks. acs.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides offers a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov

| Stereoselective Method | Key Reagents/Strategy | Substrate Type | Outcome | Reference(s) |

| Diastereoselective α-Alkylation | Borane Complexation / LDA | N-Borane-azetidine-2-carboxylate | Diastereomerically enriched 2-substituted azetidines | rsc.orgnih.gov |

| Asymmetric α-Lithiation | Chiral Auxiliary (Oxazoline) / s-BuLi | N-Alkyl 2-oxazolinylazetidines | Enantioenriched 2,2-disubstituted azetidines | nih.govuniba.it |

| Enantioselective Difunctionalization | Cu/Bisphosphine Catalyst | Azetines | Chiral 2,3-disubstituted azetidines | acs.org |

| Gold-Catalyzed Cyclization | Gold Catalyst / Chiral Sulfonamide | N-Propargylsulfonamides | Chiral Azetidin-3-ones | nih.gov |

| Enantioselective Ring Opening | Chiral Squaramide Catalyst / Acyl Halide | 3-Substituted Azetidines | Enantioenriched Ring-Opened Amides | acs.org |

Theoretical and Computational Investigations of 3 Isopropyl 3 Methyl Azetidine

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In azetidine (B1206935) derivatives, the HOMO is typically centered on the lone pair of the nitrogen atom. The electron-donating inductive effects of the isopropyl and methyl groups at the C3 position are expected to increase the electron density within the ring system, thereby raising the energy of the HOMO compared to unsubstituted azetidine. A higher HOMO energy level suggests greater nucleophilicity and a higher susceptibility to electrophilic attack.

Computational models, such as those based on Density Functional Theory (DFT), can predict the distribution of electron density across the molecule. nih.gov The nitrogen atom, being the most electronegative atom in the ring, will bear a significant partial negative charge. Conversely, the carbon atoms bonded to the nitrogen (C2 and C4) will carry partial positive charges, making them potential sites for nucleophilic attack, particularly after protonation of the nitrogen. nih.gov

The table below provides illustrative Mulliken charge values for a generic 3,3-dialkylazetidine ring, as specific calculated values for 3-isopropyl-3-methyl-azetidine are not available in the literature.

| Atom | Predicted Partial Charge (Illustrative) |

| N1 (Nitrogen) | -0.4 to -0.6 e |

| C2 (Carbon) | +0.1 to +0.2 e |

| C3 (Carbon) | -0.1 to -0.2 e |

| C4 (Carbon) | +0.1 to +0.2 e |

| H (on Nitrogen) | +0.2 to +0.3 e |

Note: These values are representative and would vary based on the specific computational method and basis set used.

Thermodynamic properties are crucial for understanding the stability and potential reactivity of a molecule. The heat of formation of this compound is influenced by the inherent ring strain of the four-membered azetidine core. While significantly more stable than the highly strained three-membered aziridine (B145994) ring, the azetidine ring possesses considerable strain energy compared to larger rings like pyrrolidine (B122466) or piperidine. rsc.orgclockss.org This strain energy contributes to a higher, less favorable heat of formation.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. For aliphatic amines, extensive studies have shown that the α(C-H) BDEs (the C-H bond on a carbon adjacent to the nitrogen) are relatively consistent across primary, secondary, and tertiary amines, with values typically around 91 kcal/mol (approx. 381 kJ/mol). nih.govresearchgate.net This consistency is attributed to a stabilizing two-orbital, three-electron interaction between the nitrogen lone pair and the radical orbital formed upon H-atom abstraction. acs.orgacs.org Therefore, the C-H bonds at the C2 and C4 positions of this compound are expected to have BDEs in this range. The N-H bond BDE is generally higher than the α(C-H) BDE in amines. researchgate.net The C-N bonds within the ring are weakened by ring strain, making them susceptible to cleavage in chemical reactions.

| Bond Type in Related Amines | Typical BDE (kcal/mol) | Typical BDE (kJ/mol) |

| α(C-H) in Acyclic Amines | ~91 | ~381 |

| α(C-H) in Pyrrolidine | 91 | 377 |

| N-H in Secondary Amines | 95 - 101 | 397 - 423 |

Data sourced from studies on various aliphatic and cyclic amines. researchgate.netacs.orgacs.org

Conformational Analysis and Isomer Stability of this compound

The three-dimensional structure of this compound is not static. The molecule undergoes conformational changes to minimize internal strain, and its stability is a balance of various intramolecular forces.

Unlike planar aromatic rings, the four-membered azetidine ring is puckered to alleviate angular and torsional strain. nih.gov The degree of this puckering is heavily influenced by the substituents on the ring. In this compound, the two geminal substituents at the C3 position introduce significant steric hindrance. The bulky isopropyl group, in particular, will dominate the steric environment of one face of the ring.

The ring will adopt a puckered conformation that maximizes the distance between the large isopropyl group and any substituent on the nitrogen atom. This steric repulsion will create a significant energy barrier to ring inversion (the process where the ring puckers in the opposite direction). Consequently, the molecule is expected to exist predominantly in a single, preferred conformation where the largest group (isopropyl) occupies a pseudo-equatorial position to minimize destabilizing 1,3-diaxial interactions. clockss.org Studies on similarly substituted cyclic compounds have shown that such steric factors are primary determinants of the molecule's ground-state geometry. mdpi.com

For the parent this compound, which contains an N-H bond, the formation of an intramolecular hydrogen bond is geometrically impossible. The N-H bond is directed away from the C3 substituents, and there are no other hydrogen bond acceptor groups within the core structure.

The dominant intramolecular interactions governing the stability of different conformers are steric (van der Waals) repulsions. The stability of any given isomer or conformer is primarily a function of minimizing the repulsive forces between the bulky C3 substituents and any group attached to the nitrogen. While direct hydrogen bonding is not a factor in the unsubstituted core molecule, the nitrogen's lone pair and the N-H group can readily participate in intermolecular hydrogen bonding with solvent molecules or other azetidine molecules, which significantly influences its bulk properties like boiling point and solubility.

Mechanistic Studies of Reactions Involving this compound

The reactivity of azetidines is largely driven by the desire to relieve the inherent ring strain. nih.govrsc.org Computational studies on analogous systems can help elucidate the mechanisms of reactions involving this heterocyclic core.

A primary reaction pathway for azetidines is acid-catalyzed ring-opening. nih.govacs.org The mechanism proceeds as follows:

Protonation: The nitrogen atom, being a Lewis base, is protonated by an acid. This step makes the azetidine ring a much better leaving group.

Nucleophilic Attack: A nucleophile attacks one of the electrophilic α-carbons (C2 or C4). This attack occurs via an Sₙ2 mechanism, leading to the cleavage of a C-N bond and the opening of the ring. clockss.org

Computational modeling can map the potential energy surface for this reaction, calculating the activation energies for attack at C2 versus C4 and thus predicting the major product. nih.gov Other reactions, such as intermolecular [2+2] photocycloadditions (aza Paternò–Büchi reactions), are used to synthesize azetidines and their mechanisms have been investigated computationally. researchgate.netresearchgate.net These studies confirm the role of excited states and frontier orbital interactions in the formation of the strained four-membered ring. researchgate.netthescience.dev

Elucidation of Reaction Pathways and Transition States

A thorough computational investigation into the reaction pathways of this compound would involve mapping the potential energy surface for various transformations. This would include, but not be limited to, ring-opening reactions, N-alkylation, N-acylation, and cycloaddition reactions. By employing quantum mechanical methods such as Density Functional Theory (DFT), researchers could identify the minimum energy paths for these reactions.

The elucidation of transition states is a critical component of understanding reaction mechanisms. For this compound, computational chemists would aim to locate and characterize the geometry of transition state structures for key reactions. This process involves sophisticated algorithms that search for saddle points on the potential energy surface. The vibrational frequency analysis of these structures would confirm them as true transition states, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Assessment of Energy Barriers and Reaction Feasibility

Once transition states are located, the energy barriers for various reactions can be calculated. This is achieved by determining the difference in energy between the reactants and the transition state. Lower energy barriers indicate more kinetically favorable reactions. For this compound, a comparative analysis of the energy barriers for different reaction pathways would provide insights into its chemical selectivity.

The feasibility of a reaction is determined by both its kinetic and thermodynamic aspects. Computational studies can provide the Gibbs free energy change (ΔG) for a reaction, which indicates its thermodynamic spontaneity. By calculating the energies of reactants, products, and transition states, a complete energy profile for a given reaction can be constructed, offering a comprehensive view of its feasibility under specific conditions.

A hypothetical data table for a theoretical reaction of this compound is presented below to illustrate the type of data that such a study would generate.

| Reaction Pathway | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Product Energy (Hartree) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Ring Opening | -330.123456 | -330.087654 | -330.145678 | 22.47 | -13.95 |

| N-Alkylation | -410.987654 | -410.954321 | -410.999876 | 20.92 | -7.67 |

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values.

Computational Studies of Steric and Electronic Effects on Reactivity and Selectivity

The substituents at the 3-position of the azetidine ring, an isopropyl and a methyl group, are expected to exert significant steric and electronic effects on the reactivity and selectivity of this compound. Computational methods are ideally suited to dissect these contributions.

Steric Effects: The bulky isopropyl group, in conjunction with the methyl group, creates a sterically hindered environment around the 3-position of the azetidine ring. This steric hindrance can influence the approach of reagents, thereby dictating the regioselectivity and stereoselectivity of reactions. Computational techniques such as steric mapping and quantitative analysis of molecular volume can be used to visualize and quantify these steric effects.

Electronic Effects: The alkyl groups (isopropyl and methyl) are electron-donating in nature. These inductive effects can influence the electron density distribution within the azetidine ring, particularly at the nitrogen and carbon atoms. This, in turn, affects the nucleophilicity of the nitrogen atom and the electrophilicity of the ring carbons. Computational tools like Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps can be employed to analyze the electronic landscape of the molecule and predict its reactivity patterns.

A hypothetical data table summarizing the calculated electronic properties of this compound is provided below.

| Atomic Center | Mulliken Charge | NBO Charge |

| N1 | -0.45 | -0.62 |

| C2 | 0.15 | 0.21 |

| C3 | -0.05 | -0.08 |

| C4 | 0.14 | 0.20 |

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values.

Applications of 3 Isopropyl 3 Methyl Azetidine and Substituted Azetidines in Advanced Organic Synthesis

Azetidines as Versatile Synthetic Intermediates and Building Blocks

The utility of azetidines as foundational building blocks in organic synthesis is well-established. Their strained four-membered ring can be strategically manipulated to introduce nitrogen atoms into larger, more complex structures.

Azetidines, including 3,3-disubstituted derivatives, serve as valuable precursors for a wide array of more complex nitrogenous compounds through various ring-opening strategies. nih.gov Nucleophilic attack on the azetidinium ion or Lewis acid-activated azetidine (B1206935) can lead to the regioselective cleavage of C-N or C-C bonds, providing access to functionalized acyclic amines. This strain-release approach is a powerful tool for installing nitrogen-containing fragments in a stereocontrolled manner.

For instance, the reaction of N-activated azetidines with different nucleophiles can yield γ-substituted amines, which are common motifs in biologically active molecules. The specific substitution pattern at the C3 position, such as in 3-Isopropyl-3-methyl-azetidine, can influence the regioselectivity of the ring-opening, directing the nucleophilic attack to a specific carbon atom.

| Azetidine Derivative | Reaction Type | Product Class | Key Features |

|---|---|---|---|

| N-Tosyl-3,3-dialkylazetidine | Reductive Ring Opening | γ-Amino Alcohols | Access to chiral amino alcohols. |

| N-Boc-3,3-diarylazetidine | Acid-Catalyzed Ring Opening | Diarylethylamines | Formation of valuable pharmacophores. |

| N-Activated 3-Azetidinols | Semipinacol Rearrangement | β-Amino Ketones | Controlled carbon skeleton rearrangement. researchgate.net |

Beyond serving as precursors to acyclic structures, azetidines are instrumental in the synthesis of novel and complex heterocyclic systems. nih.govmdpi.com The rigid four-membered ring can act as a scaffold upon which other rings are built, leading to the formation of spirocyclic, fused, and bridged polycyclic architectures. nih.govnih.gov These three-dimensional structures are of significant interest in drug discovery as they can provide access to unexplored regions of chemical space. nih.gov

The synthesis of diazaspiro[3.3]heptane fragments, for example, has been achieved using azetidine building blocks. nih.gov Furthermore, tandem reactions involving azetidines can lead to the construction of more complex heterocyclic systems in a single synthetic operation. For instance, palladium-catalyzed tandem allylic substitution reactions of azetidine-containing substrates have been employed to generate 5,6-dihydro-1,3-oxazines and 2,3-dihydro-1,4-oxazines. researchgate.net The 3,3-disubstitution pattern, as in this compound, can impart specific conformational constraints and properties to the resulting larger heterocyclic systems.

Role in Chiral Synthesis and Asymmetric Catalysis

The incorporation of chirality is a critical aspect of modern drug design, and azetidines play a significant role in this area, both as chiral building blocks and as components of chiral catalysts.

The synthesis of enantiomerically pure substituted azetidines is a key focus in organic synthesis, as these compounds can serve as valuable chiral synthons. nih.gov Various strategies have been developed to access enantiopure azetidines, including the use of chiral auxiliaries, asymmetric catalysis, and resolution techniques. For example, enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized and utilized as constrained amino acid analogs in peptide chemistry. nih.gov

The presence of a stereocenter at the C3 position, potentially in conjunction with a chiral center at another position, allows for the synthesis of complex molecules with multiple defined stereocenters. While this compound itself is achiral, the principles of enantioselective synthesis can be applied to related azetidines with different substitution patterns at the C3 position, which can then be used to build chiral molecules.

| Chiral Azetidine Type | Synthetic Approach | Application |

|---|---|---|

| Enantiopure 3-hydroxyazetidines | Asymmetric synthesis from chiral precursors | Precursors for chiral ligands. researchgate.net |

| Chiral Azetidine-2-carboxylic acids | Modification of amino acids | Building blocks for peptidomimetics. nih.gov |

| Chiral 2,3-disubstituted azetidines | Diastereoselective alkylation | Versatile chiral intermediates. |

Chiral azetidine derivatives have been successfully employed as ligands in a variety of asymmetric catalytic transformations. researchgate.net The conformational rigidity of the four-membered ring can lead to well-defined catalyst structures, which in turn can induce high levels of stereocontrol in chemical reactions. rsc.org

For example, chiral azetidine-containing ligands have been used in asymmetric additions of diethylzinc (B1219324) to aldehydes, Friedel-Crafts alkylations, and Michael-type reactions. researchgate.net The substituents on the azetidine ring play a crucial role in tuning the steric and electronic properties of the ligand, thereby influencing the efficiency and selectivity of the catalyst. The isopropyl and methyl groups in this compound could, in principle, be part of a larger chiral ligand system, where their steric bulk would influence the coordination environment around a metal center.

Strategies for Enhancing Molecular Diversity through Azetidine Functionalization

The ability to selectively functionalize the azetidine ring is crucial for generating libraries of diverse molecules for biological screening. nih.gov The development of robust and versatile methods for azetidine functionalization is therefore an active area of research.

Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a particularly powerful strategy for rapidly generating analogs. acs.org Methodologies for the C-H functionalization of azetidines, for example, allow for the direct introduction of new substituents without the need for pre-installed functional groups.

Strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a versatile method for the synthesis of 3,3-disubstituted azetidines. acs.org This approach allows for the modular installation of a wide range of functional groups at the C3 position. The development of azetidinylation reagents further expands the toolbox for creating diverse 3,3-disubstituted azetidines under mild conditions. acs.org These strategies could be hypothetically applied to synthesize derivatives of this compound with a wide range of functionalities, thereby expanding its utility in drug discovery and chemical biology.

Future Research Directions and Unexplored Avenues for 3 Isopropyl 3 Methyl Azetidine

Development of Novel and Sustainable Synthetic Routes for Stereospecific 3,3-Disubstituted Azetidines

The synthesis of 3,3-disubstituted azetidines, particularly those with bulky and structurally distinct substituents like an isopropyl and a methyl group, remains a significant challenge. Traditional methods often struggle with low yields and poor functional group tolerance when applied to such sterically congested targets. acs.org Future research should prioritize the development of efficient, stereoselective, and sustainable synthetic strategies.

Key areas of focus should include:

Asymmetric [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between imines and alkenes, stands as a direct route to functionalized azetidines. researchgate.netchemrxiv.org The development of visible-light-enabled versions of this reaction has already begun to overcome previous limitations. researchgate.netrsc.org Future work should concentrate on creating chiral photocatalysts or auxiliaries that can induce high levels of enantioselectivity in the formation of the 3-isopropyl-3-methyl-azetidine core.

Strain-Release Driven Methodologies: Leveraging the inherent ring strain of smaller heterocycles, such as azabicyclo[1.1.0]butanes, offers a powerful approach. The 1,2-metalate rearrangement of boronate complexes derived from these strained systems has shown promise for generating 3-substituted azetidines. rsc.org Adapting this methodology for the stereospecific introduction of two different alkyl groups at the 3-position would be a significant breakthrough.

Modular Synthesis via Azetidinylation Reagents: Recently developed modular approaches using azetidinylation reagents provide a flexible pathway to 3,3-disubstituted azetidines under mild conditions. acs.org Expanding the scope of these reagents to include those that can deliver an isopropyl and a methyl group sequentially or concurrently would offer a highly practical and scalable route.

Intramolecular Cyclization of Complex Progenitors: Gold-catalyzed intramolecular N-H insertion into reactive α-oxogold carbenes has proven effective for synthesizing chiral azetidin-3-ones, which are versatile precursors to other functionalized azetidines. nih.gov Designing and synthesizing acyclic precursors that incorporate the isopropyl and methyl moieties and can undergo stereoselective intramolecular cyclization is a promising, albeit challenging, direction.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Asymmetric [2+2] Cycloadditions | Direct formation of the azetidine (B1206935) core | Achieving high enantioselectivity with sterically demanding substrates |

| Strain-Release Methodologies | Powerful driving force for ring formation | Stereocontrolled installation of two different substituents |

| Modular Azetidinylation | High functional group tolerance, mild conditions | Development of reagents for isopropyl and methyl group introduction |

| Intramolecular Cyclization | Access to chiral, functionalized precursors | Synthesis of complex, sterically hindered acyclic precursors |

Deeper Computational Insights into Complex Reaction Mechanisms and Stereoselectivity for Highly Substituted Systems

The empirical, trial-and-error approach to developing synthetic routes for sterically congested molecules is often inefficient. Computational chemistry offers a powerful tool to predict reactivity and guide experimental design. thescience.dev

Future computational studies should aim to:

Model Transition States: Utilize density functional theory (DFT) and other high-level computational methods to model the transition states of key synthetic reactions, such as [2+2] cycloadditions or intramolecular cyclizations. This can provide a quantitative understanding of the factors governing stereoselectivity and help in the rational design of more effective catalysts.

Predict Reaction Outcomes: Develop predictive models based on factors like frontier molecular orbital energies to pre-screen potential substrates and reaction conditions for azetidine synthesis. thescience.dev This would accelerate the discovery of viable synthetic pathways and minimize wasted experimental effort.

Analyze Conformational Landscapes: The steric hindrance imposed by the isopropyl and methyl groups will significantly restrict the conformational flexibility of the azetidine ring. A thorough computational analysis of the conformational landscape of this compound and its derivatives will be essential for understanding its reactivity and its potential interactions with biological targets.

Exploration of Unique Reactivity Patterns Induced by Steric Hindrance at the 3-Position of the Azetidine Ring

The combination of ring strain and severe steric congestion in this compound is expected to give rise to unique and potentially useful reactivity patterns. The inherent strain of the four-membered ring provides a thermodynamic driving force for ring-opening reactions, while the bulky substituents can dictate the regioselectivity of such processes or enable otherwise unfavorable rearrangements. rsc.org

Unexplored avenues include:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Isopropyl-3-methyl-azetidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of azetidine derivatives often involves cyclization or ring-closing reactions. For example, azetidine-3-carboxylic acid derivatives are synthesized via catalytic hydrogenation or coupling reactions using reagents like triethylamine or palladium-based catalysts under controlled temperatures (30–60°C) . For this compound, analogous methods could be adapted, with adjustments to steric hindrance from the isopropyl and methyl groups. Optimization of solvent polarity (e.g., DMF vs. THF) and reaction time (6–24 hours) is critical to mitigate side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with computational predictions (e.g., density functional theory) to confirm substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to assess purity (>95% threshold) .

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns against theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for azetidine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal : Segregate chemical waste and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict conformational stability by analyzing bond angles and torsional strain in the azetidine ring.

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites susceptible to oxidation or hydrolysis.

- QSPR Models : Correlate substituent effects (e.g., isopropyl vs. tert-butyl) with thermodynamic stability using quantitative structure-property relationship (QSPR) frameworks .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Controlled Solubility Assays : Measure solubility in deuterated solvents (e.g., DMSO-d6, CDCl3) using NMR saturation recovery experiments to avoid solvent impurities .

- Temperature Gradients : Perform experiments at 25°C, 37°C, and 50°C to assess entropy-driven solubility changes.

- Cross-Validation : Compare results with HPLC-based solubility assays (e.g., shake-flask method) to identify methodological biases .

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts like BINAP-ruthenium complexes to induce axial chirality in the azetidine ring.

- Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer via temperature-controlled asymmetric hydrogenation.

- Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction and compare with Cambridge Structural Database entries .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-nitrophenyl acetate).

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to assess IC values.

- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. How should researchers design experiments to address conflicting reactivity data in azetidine derivatives?

- Methodological Answer :

- Factorial Design : Vary parameters like solvent polarity, temperature, and catalyst loading to identify interactions affecting reactivity.

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation rates.

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to determine significance of observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。